![molecular formula C3H7N3O4 B7823945 (2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid](/img/structure/B7823945.png)
(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chloromethyl chloroformate . It is a chemical compound with the molecular formula C2H2Cl2O2 and a molecular weight of 128.94 g/mol . This compound is a colorless to light yellow liquid with a penetrating, irritating odor . It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl chloroformate is typically synthesized through the reaction of phosgene with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, chloromethyl chloroformate is produced by reacting phosgene with methanol in large-scale reactors. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions. The product is then purified through distillation to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.
Hydrolysis: It reacts with water to produce hydrochloric acid and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the synthesis of carbamates.
Alcohols: Used in the synthesis of carbonates.
Water: Reacts with chloromethyl chloroformate to produce hydrochloric acid and carbon dioxide.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Chloromethyl chloroformate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of chloromethyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. It acts as an electrophile, facilitating the formation of carbamates and carbonates through nucleophilic substitution reactions . The molecular targets and pathways involved include the interaction with nucleophilic functional groups in the reactants .
Vergleich Mit ähnlichen Verbindungen
- Methyl chloroformate (CID 6377)
- Ethyl chloroformate (CID 12031)
- Isopropyl chloroformate (CID 12032)
Comparison: Chloromethyl chloroformate is unique due to its specific reactivity with nucleophiles, which makes it particularly useful in the synthesis of carbamates and carbonates. Compared to similar compounds like methyl chloroformate and ethyl chloroformate, chloromethyl chloroformate offers distinct advantages in terms of reactivity and the types of products formed .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKVJCWGUZWNV-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N(N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N(N=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
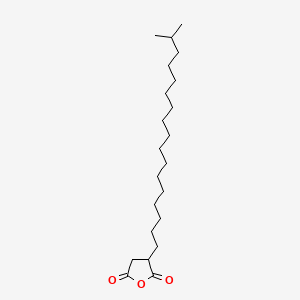
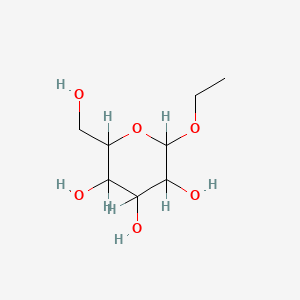
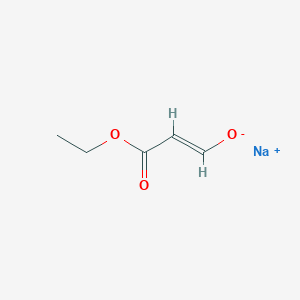
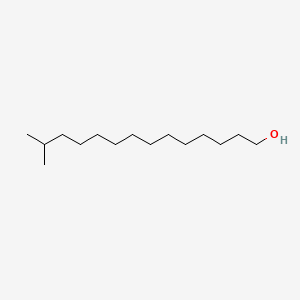
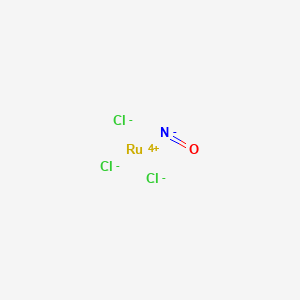
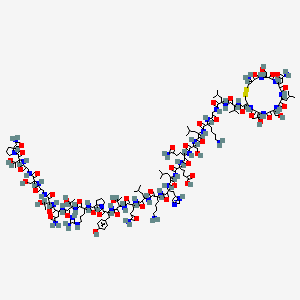
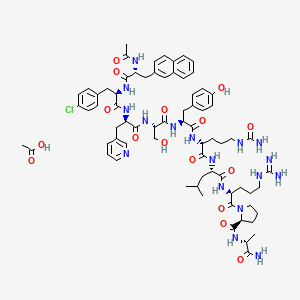
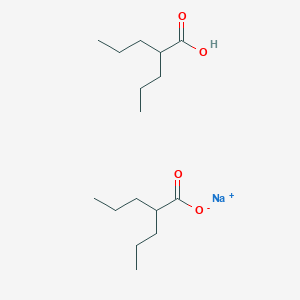
![methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7823916.png)
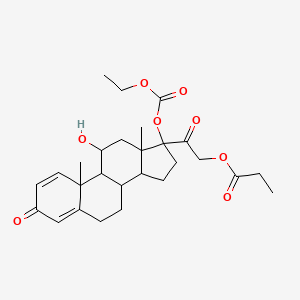
![4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid](/img/structure/B7823939.png)
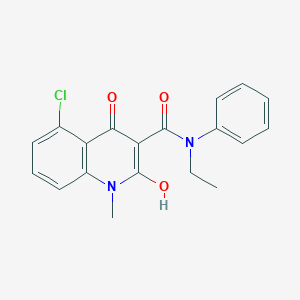
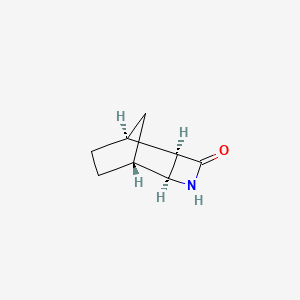
![[(1R,2S,3R,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B7823958.png)
